molecular formula C7H10N2O2 B1335163 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid CAS No. 883539-33-1

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B1335163
CAS No.: 883539-33-1
M. Wt: 154.17 g/mol
InChI Key: QIBUBNNYBJRUAV-UHFFFAOYSA-N
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Description

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce ethyl-substituted imidazoles. Substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-acetic acid: Another imidazole derivative with similar structural features.

    Histidine: An amino acid containing an imidazole ring.

    Imidazole-2-carboxylic acid: A compound with a carboxyl group attached to the imidazole ring.

Uniqueness

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may confer specific advantages in certain applications.

Properties

IUPAC Name

2-(2-ethylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBUBNNYBJRUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390222
Record name (2-Ethyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883539-33-1
Record name (2-Ethyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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